molecular formula C20H15Cl2N3O2S B4548435 2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2,5-dimethoxyphenyl)amino]acrylonitrile

2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2,5-dimethoxyphenyl)amino]acrylonitrile

Cat. No.: B4548435
M. Wt: 432.3 g/mol
InChI Key: YGHCLUUNLGIOTK-RAXLEYEMSA-N
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Description

2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2,5-dimethoxyphenyl)amino]acrylonitrile is a useful research compound. Its molecular formula is C20H15Cl2N3O2S and its molecular weight is 432.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.0262033 g/mol and the complexity rating of the compound is 599. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reaction and Transformation Studies

Research by Shablykin et al. (2010) on "Reaction of 2-acylamino-3,3-dichloroacrylonitriles with 2-aminothiophenol" showed that reactions involving acrylonitriles with amino groups can lead to the formation of new compounds with different properties, such as oxazole derivatives. These transformations can be used to introduce various biophoric sites, which could be useful in drug design and development Shablykin, O., Chumachenko, S., & Brovarets, V. (2010). Russian Journal of General Chemistry.

Structural Analysis and Molecular Engineering

Bernès et al. (2002) investigated the structural aspects of 2,4-disubstituted thiazoles and their intermolecular hydrogen bonds. Understanding these molecular interactions and structures is crucial for the design of molecules with desired properties for applications such as materials science and pharmaceuticals Bernès, S., Berros, M. I., Rodríguez de Barbarín, C., & Sánchez-Viesca, F. (2002). Acta crystallographica. Section C, Crystal structure communications.

Synthetic Approaches and Fluorescent Properties

Eltyshev et al. (2021) designed and synthesized new fluorescent thiazoles based on a core similar to the compound . These thiazolyl-2-acrylonitriles exhibited a range of fluorescent colors and intensities, showing potential for applications in sensing, imaging, and optoelectronic devices Eltyshev, A. K., Dzhumaniyazov, T. H., Suntsova, P. O., Minin, A., Pozdina, V., Dehaen, W., Benassi, E., & Belskaya, N. (2021). Dyes and Pigments.

Corrosion Inhibition Studies

Kaya et al. (2016) performed a study on the corrosion inhibition performances of thiazole derivatives, which are structurally related to the compound . Such studies are essential in materials science, especially for protecting metals against corrosion in various industrial applications Kaya, S., Kaya, C., Guo, L., Kandemirli, F., Tüzün, B., Uğurlu, İ., Madkour, L. H., & Saracoglu, M. (2016). Journal of Molecular Liquids.

Properties

IUPAC Name

(Z)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3O2S/c1-26-14-4-6-19(27-2)17(8-14)24-10-13(9-23)20-25-18(11-28-20)12-3-5-15(21)16(22)7-12/h3-8,10-11,24H,1-2H3/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHCLUUNLGIOTK-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2,5-dimethoxyphenyl)amino]acrylonitrile
Reactant of Route 2
2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2,5-dimethoxyphenyl)amino]acrylonitrile
Reactant of Route 3
Reactant of Route 3
2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2,5-dimethoxyphenyl)amino]acrylonitrile
Reactant of Route 4
Reactant of Route 4
2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2,5-dimethoxyphenyl)amino]acrylonitrile
Reactant of Route 5
Reactant of Route 5
2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2,5-dimethoxyphenyl)amino]acrylonitrile
Reactant of Route 6
Reactant of Route 6
2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2,5-dimethoxyphenyl)amino]acrylonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.